molecular formula C10H12N2O B3434447 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one CAS No. 933691-92-0

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

Cat. No.: B3434447
CAS No.: 933691-92-0
M. Wt: 176.21 g/mol
InChI Key: LJJDPENCWGBJBN-UHFFFAOYSA-N
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Description

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by a seven-membered ring fused with a benzene ring and contains an amino group at the 5-position and a carbonyl group at the 2-position. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with cyclic anhydrides or lactones can lead to the formation of the desired benzoazepine structure. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoazepine or nitrosobenzoazepine derivatives.

    Reduction: Hydroxybenzoazepine derivatives.

    Substitution: Various substituted benzoazepine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,3,4-tetrahydrobenzo[B]azepin-2-one: Similar structure but lacks the double bond in the ring.

    5-Nitro-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one: Contains a nitro group instead of an amino group.

    4,5-Dihydro-1H-benzo[B]azepin-2(3H)-one: Lacks the amino group at the 5-position.

Uniqueness

5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one is unique due to the presence of both an amino group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-6-10(13)12-9-4-2-1-3-7(8)9/h1-4,8H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJDPENCWGBJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236104
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933691-92-0
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933691-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one
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5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one
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5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one
Reactant of Route 6
5-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one

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